molecular formula C16H13FN2OS2 B2844488 4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 886930-96-7

4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2844488
M. Wt: 332.41
InChI Key: ZMUIIZHDZXETHG-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It would include details about the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It may also include studying the compound’s chemical stability and reactivity.


Scientific Research Applications

Fluorescent Sensors for Metal Ions

Benzimidazole and benzothiazole derivatives, similar to 4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide, have been researched as fluorescent sensors for metal ions. In a study, such compounds showed a large Stokes shift and good sensitivity and selectivity in detecting Al3+ and Zn2+ ions, indicating their potential as effective metal ion sensors (Suman et al., 2019).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogs, which share structural similarities with 4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide, have been synthesized and evaluated for their antituberculosis activity. One of the compounds showed promising activity against Mycobacterium tuberculosis, highlighting the potential of such molecules in antituberculosis drug development (Jeankumar et al., 2013).

Antimicrobial Activity

Compounds structurally similar to 4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide have been synthesized and screened for antimicrobial activity. These compounds showed potential as potent biodynamic agents, particularly against various microbial strains, suggesting their utility in developing new antimicrobial drugs (Jagtap et al., 2010).

Anticancer Agents

Research into benzothiazole derivatives, including compounds like 4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide, has found them to be promising anticancer agents. These compounds have shown potential in inhibiting the growth of various cancer cell lines, making them significant in the search for new anticancer drugs (Osmaniye et al., 2018).

Antimicrobial Analog Synthesis

The synthesis of fluorobenzamides containing thiazole and thiazolidine, related to 4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide, has shown promising antimicrobial activity. This indicates the potential of these compounds in contributing to new antimicrobial therapies (Desai et al., 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling, storage, and disposal.


Future Directions

This would involve discussing potential applications of the compound and areas for future research.


Please consult with a qualified professional or researcher for accurate information. This is a general guide and may not apply to all compounds. Also, please note that conducting such an analysis requires specialized knowledge and equipment. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

4-ethylsulfanyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-2-21-12-6-3-10(4-7-12)15(20)19-16-18-13-8-5-11(17)9-14(13)22-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUIIZHDZXETHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide

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